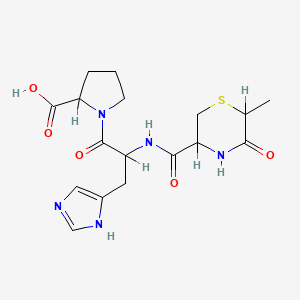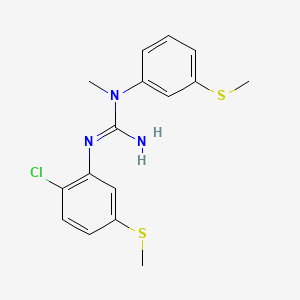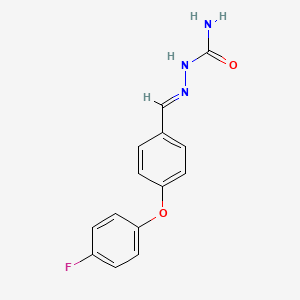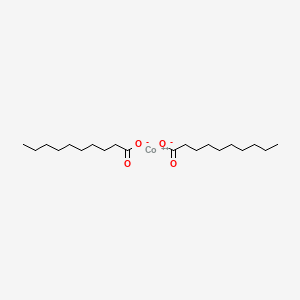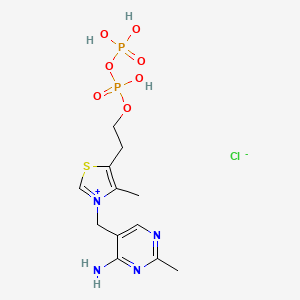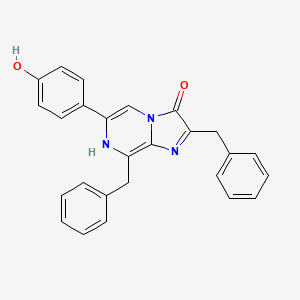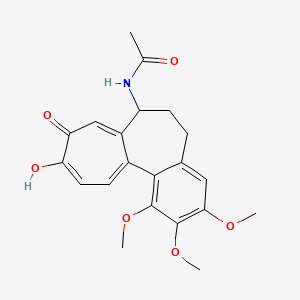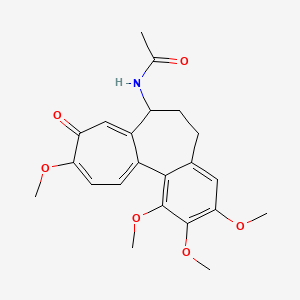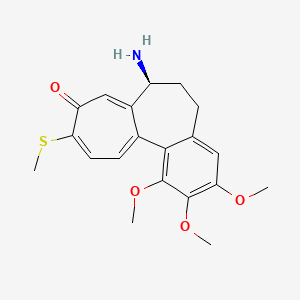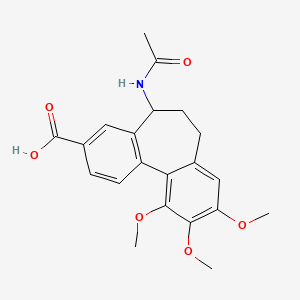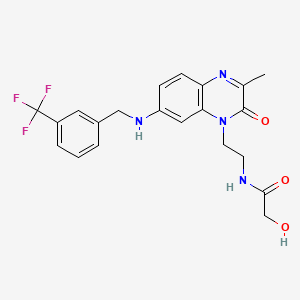
CVT-12012
Vue d'ensemble
Description
CVT-12012 est un inhibiteur biodisponible par voie orale de la stéaroyl-CoA désaturase (SCD), une enzyme qui joue un rôle crucial dans le métabolisme des lipides en convertissant les acides gras saturés en acides gras monoinsaturés . Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et des maladies métaboliques .
Applications De Recherche Scientifique
CVT-12012 has a wide range of scientific research applications, including:
Metabolic Diseases: The compound’s ability to modulate lipid metabolism makes it a valuable tool in the study and treatment of metabolic diseases such as obesity and diabetes.
Biological Studies: This compound is used in various biological studies to investigate the role of stearoyl-CoA desaturase in cellular processes and disease mechanisms.
Industrial Applications: The compound’s properties make it useful in the development of new drugs and therapeutic agents for various diseases.
Mécanisme D'action
Target of Action
CVT-12012, also known as 2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide, is a potent and orally bioavailable inhibitor of stearoyl-coA desaturase (SCD) . SCD is an enzyme that plays a crucial role in fatty acid metabolism by converting saturated fatty acids to Δ9-monounsaturated fatty acids .
Mode of Action
This compound interacts with its target, SCD, by inhibiting its activity. This inhibition prevents the conversion of saturated fatty acids to monounsaturated fatty acids, thereby altering the lipid composition within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By inhibiting SCD, this compound disrupts the normal process of lipid biosynthesis, specifically the production of monounsaturated fatty acids. This disruption can have significant effects on cellular processes, as these fatty acids play important roles in structural functions in newly synthesized membranes in proliferating cells and are involved in tumorigenic signaling .
Pharmacokinetics
This compound demonstrates good oral bioavailability (78%)The plasma clearance of this compound is high (88 mL/min/kg) with an elimination half-life of approximately 1 hour .
Result of Action
The inhibition of SCD by this compound leads to a decrease in the production of monounsaturated fatty acids. This can have a variety of effects on cells, including changes in membrane fluidity and function, alterations in signal transduction pathways, and potentially the induction of cell death in certain types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the local availability of nutrients and oxygen concentration can significantly alter the landscape of the tumor microenvironment, affecting the efficacy and stability of this compound . Furthermore, abnormal vascular function, mesenchymal stromal and stem cells, immune-competent cells, and lipid-mediated energy can both modulate hypoxia-restricted drug distribution and its pharmacokinetics .
Analyse Biochimique
Biochemical Properties
CVT-12012 plays a significant role in biochemical reactions. It interacts with the enzyme stearoyl-CoA desaturase (SCD), inhibiting its activity . This interaction leads to a dose-dependent reduction in the levels of the SCD desaturation products palmitoleic acid and vaccenic acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting SCD, it influences cell function, particularly impacting cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the enzyme SCD, resulting in enzyme inhibition . This interaction leads to changes in the levels of certain metabolites, such as palmitoleic acid and vaccenic acid .
Metabolic Pathways
This compound is involved in lipid metabolism pathways, interacting with the enzyme SCD . This interaction affects metabolic flux and metabolite levels, leading to changes in the levels of palmitoleic acid and vaccenic acid .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CVT-12012 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont des informations exclusives et ne sont pas divulguées publiquement en détail.
Méthodes de production industrielle
La production industrielle de this compound implique probablement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes de l'industrie .
Analyse Des Réactions Chimiques
Types de réactions
CVT-12012 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques sur la molécule, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound s'est avéré inhiber la croissance des cellules cancéreuses en ciblant la stéaroyl-CoA désaturase, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer.
Maladies métaboliques : La capacité du composé à moduler le métabolisme des lipides en fait un outil précieux dans l'étude et le traitement des maladies métaboliques telles que l'obésité et le diabète.
Études biologiques : This compound est utilisé dans diverses études biologiques pour étudier le rôle de la stéaroyl-CoA désaturase dans les processus cellulaires et les mécanismes de la maladie.
Applications industrielles : Les propriétés du composé le rendent utile dans le développement de nouveaux médicaments et agents thérapeutiques pour diverses maladies.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la stéaroyl-CoA désaturase, une enzyme impliquée dans la biosynthèse des acides gras monoinsaturés à partir des acides gras saturés . Cette inhibition perturbe le métabolisme des lipides, ce qui entraîne divers effets cellulaires tels qu'une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la régulation du métabolisme des lipides et l'induction de la ferroptose, une forme de mort cellulaire programmée .
Comparaison Avec Des Composés Similaires
Composés similaires
Plusieurs composés sont similaires à CVT-12012 en termes de mécanisme d'action et d'applications. Il s'agit notamment :
- CVT-11127
- A939572
- MF-438
- MK-8245
- CAY10566
- T-3764518
- BZ36
- SSI-4
- SW208108
- SW203668
Unicité
This compound se distingue par sa grande puissance et sa biodisponibilité orale, ce qui en fait un candidat prometteur pour des applications thérapeutiques . Sa capacité à inhiber sélectivement la stéaroyl-CoA désaturase avec une faible valeur de CI50 souligne encore son potentiel en tant qu'outil de recherche et agent thérapeutique .
Propriétés
IUPAC Name |
2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQDVZJYIAWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018675-35-8 | |
| Record name | CVT-12012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-12012 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



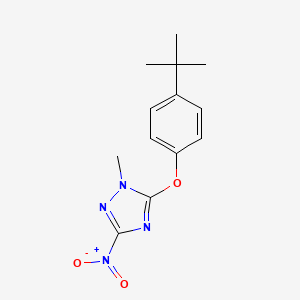
![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
